4-Amino-pyridazine-3-carboxylic acid hydrochloride
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Overview
Description
4-Amino-pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1414958-84-1. It has a molecular weight of 175.57 . The compound is a white powder in physical form .
Molecular Structure Analysis
The InChI code for 4-Amino-pyridazine-3-carboxylic acid hydrochloride is1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
4-Amino-pyridazine-3-carboxylic acid hydrochloride is a white powder . It has a molecular weight of 175.57 .Scientific Research Applications
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Drug Discovery and Development
- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
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Complexation of U (vi)
- Complexation of U (vi) with pyridazine-3-carboxylate (PDZ) was studied by spectrophotometry, potentiometry and microcalorimetry in 1.0 mol dm-3 NaClO4 .
- Three complexes, [UO2L]+, UO2L2 (aq) and [UO2L3]-, were identified and their stability constants (log β) and the corresponding formation enthalpies were determined .
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Molecular Recognition
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Syntheses and Applications of 1,2,3
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Formation of Amides
- Conformation of 3-alkoxy-pyridazine
- The conformation of 3-alkoxy-pyridazine, 3,6-dialkoxy-pyridazine and other azine and azole ether derivatives is influenced by non-bonded interactions between the lone pairs of electrons on the ring nitrogen atoms and those on the proximal oxygen substituents, with calculated energy differences that can be substantial .
Future Directions
The pyridazine ring, which is a part of the 4-Amino-pyridazine-3-carboxylic acid hydrochloride molecule, is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . This suggests that there could be potential future directions in exploring this compound for drug discovery.
properties
IUPAC Name |
4-aminopyridazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLWLNPTYQBIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-pyridazine-3-carboxylic acid hydrochloride |
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